
1-Methylpyrrolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyrrolinium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. 1-Methylpyrrolinium is a cationic species, meaning that it has a positive charge due to the presence of a nitrogen atom with a lone pair of electrons.
Aplicaciones Científicas De Investigación
Microbial Synthesis for Alkaloid Production
1-Methylpyrrolinium is a key intermediate in the biosynthesis of various alkaloids. Studies have demonstrated the microbial synthesis of N-methylpyrrolinium in Escherichia coli and Saccharomyces cerevisiae, laying the foundation for the heterologous biosynthesis of N-methylpyrrolinium-derived alkaloids. This approach offers a sustainable method for producing valuable plant-source specialized metabolites with pharmaceutical or biological activity (Ping et al., 2019).
Synthesis of Tropane Alkaloid Intermediates
1-Methylpyrrolinium is involved in the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids. A concise method has been developed to synthesize these compounds from N-methylpyrrolinium cation, demonstrating its role in the biosynthetic pathway of these alkaloids (Ma et al., 2020).
Hydrogenation of Pyrrole Derivatives
The hydrogenation of 1-methylpyrrole has been investigated, particularly focusing on heterogeneous catalytic hydrogenation in non-acidic medium. This research is significant in understanding the reactivity of pyrrole derivatives and their potential applications in various chemical processes (Hegedüs et al., 1997).
Direct Metallation of N-Heterocyclic Compounds
1-Methylpyrrolinium has been studied in the context of direct C-magnesiation and C-zincation of N-heterocyclic aromatic compounds. This research offers insights into novel metallation techniques and the potential for developing new synthetic pathways for N-heterocyclic compounds (Conway et al., 2007).
Ionic Liquids and Electrochemical Applications
Studies have investigated ionic liquids incorporating 1-methylpyrrolinium derivatives, examining their physical properties and potential applications in electrochemistry and material science. This research is crucial for developing new ionic liquids with specific desired properties (Forsyth et al., 2002).
Electrochemical and Material Science Applications
1-Methylpyrrolinium and its derivatives have been explored in the context of electrochemical processes, including the formation of oligomers at electrified interfaces. This research contributes to the understanding of electrochemical reactions and the development of new materials for various applications (Cunnane & Evans, 1998).
Propiedades
Número CAS |
16032-02-3 |
|---|---|
Nombre del producto |
1-Methylpyrrolinium |
Fórmula molecular |
C5H10N+ |
Peso molecular |
84.14 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C5H10N/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3/q+1 |
Clave InChI |
FDWZAOGDOVQOLD-UHFFFAOYSA-N |
SMILES |
C[N+]1=CCCC1 |
SMILES canónico |
C[N+]1=CCCC1 |
Otros números CAS |
16032-02-3 |
Sinónimos |
1-methyl-delta(1)-pyrrolinium 1-methyl-delta(1)-pyrrolinium chloride 1-methyl-delta(1)-pyrrolinium, 2-(14)C-labeled 1-methylpyrrolinium N-methylpyrrolinium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





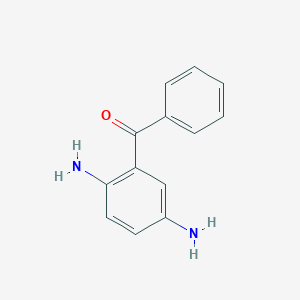
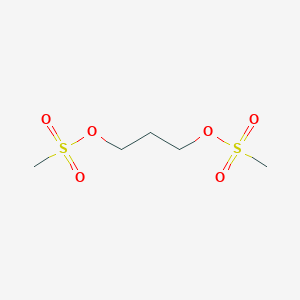


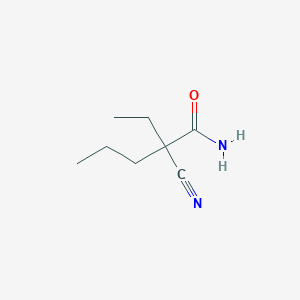


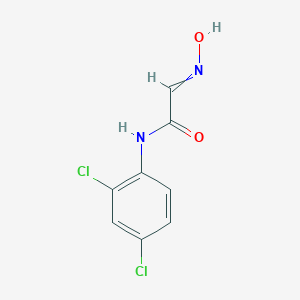
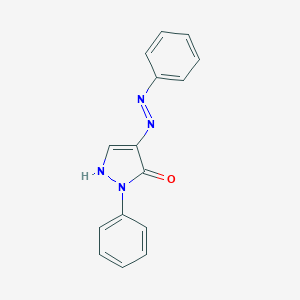
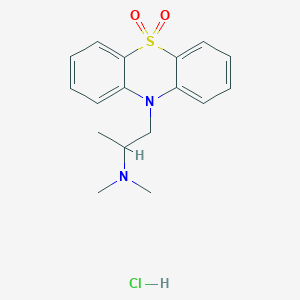

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)